2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazinoindole core, which is known for its diverse biological activities and potential therapeutic applications . The compound’s structure includes a trifluoromethoxyphenyl group, which often enhances the biological activity and stability of pharmaceutical agents .
Preparation Methods
The synthesis of 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form 3-amino[1,2,4]-triazino[5,6-b]indole . This intermediate can then be reacted with various reagents such as aldehydes, ethyl chloroformate, and triethyl orthoformate to form different derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with various molecular targets and pathways. The triazinoindole core can bind to multiple receptors and enzymes, modulating their activity . For example, it may inhibit specific kinases involved in cell proliferation, leading to its anticancer effects . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide include other triazinoindole derivatives and compounds with trifluoromethoxyphenyl groups. Some examples are:
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: Known for its antifungal and antihypoxic activities.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: Exhibits unique structural features and potential biological activities.
The uniqueness of this compound lies in its combination of the triazinoindole core with the trifluoromethoxyphenyl group, which enhances its biological activity and stability .
Properties
Molecular Formula |
C21H18F3N5O2S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N5O2S/c1-12(2)29-16-6-4-3-5-15(16)18-19(29)26-20(28-27-18)32-11-17(30)25-13-7-9-14(10-8-13)31-21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) |
InChI Key |
LNJSDXHOMMETGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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